2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole
Description
Historical Development of Benzimidazole Research
Benzimidazole research originated in the mid-20th century during investigations into vitamin B₁₂, where the benzimidazole nucleus was identified as a stable structural component. Early synthetic methods, such as the condensation of o-phenylenediamine with formic acid, established foundational protocols for producing benzimidazole derivatives. The 1970s marked a turning point with the development of anthelmintic agents like albendazole and mebendazole, which demonstrated the therapeutic viability of benzimidazole-based compounds. Subsequent decades saw expansion into proton pump inhibitors (e.g., lansoprazole) and antipsychotics (e.g., risperidone), underscoring the structural versatility of benzimidazoles in drug design.
The introduction of substituents to the benzimidazole core, particularly at the 1- and 2-positions, became a key strategy for modulating bioactivity. For example, alkylation at the 1-position enhanced metabolic stability, while aromatic substitutions at the 2-position improved target affinity. These innovations laid the groundwork for exploring hybrid structures, including furan-functionalized derivatives.
Emergence of Furan-Substituted Benzimidazole Derivatives
Furan-substituted benzimidazoles gained prominence in the 2010s as researchers sought to exploit furan’s electron-rich aromatic system for enhanced molecular interactions. The furan ring’s oxygen atom provides hydrogen-bonding capabilities, while its planar geometry facilitates π-π stacking with biological targets. Early studies demonstrated that 2-furan substitutions on benzimidazole improved binding to kinase enzymes and microbial proteins compared to non-furan analogs.
Structural modifications to furan-benzimidazole hybrids focused on optimizing pharmacokinetic properties. For instance, adding hydrophilic groups to the furan moiety addressed solubility limitations observed in first-generation derivatives. Concurrently, computational studies revealed that electron-donating substituents on furan increased electron density at the benzimidazole N3 atom, enhancing interactions with acidic residues in target proteins. These findings spurred the synthesis of compounds like 2-(furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole, which combines furan’s electronic effects with a phenoxyethyl side chain for improved membrane permeability.
Research Significance of this compound
This compound’s significance lies in its multifunctional design:
- Benzimidazole Core : Serves as a rigid scaffold for positioning substituents in spatially defined orientations, critical for target engagement.
- Furan-2-yl Group : Enhances binding to hydrophobic pockets in enzymes like topoisomerase II and cytochrome P450, as demonstrated in molecular docking studies.
- 2-(3-Methylphenoxy)ethyl Side Chain : Introduces steric bulk and lipophilicity, potentially improving blood-brain barrier penetration and oral bioavailability.
Recent in vitro assays indicate promising activity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with IC₅₀ values comparable to cisplatin in preliminary trials. Additionally, the compound’s ability to inhibit Staphylococcus aureus biofilm formation at micromolar concentrations suggests broad-spectrum potential.
Current Research Landscape and Scientific Challenges
The current research landscape emphasizes three key areas:
- Synthetic Complexity : Regioselective introduction of the phenoxyethyl group at the benzimidazole 1-position requires multi-step protocols, often yielding <50% efficiency due to competing N3 alkylation.
- Structure-Activity Relationship (SAR) Optimization : While the 3-methyl group on the phenoxy moiety enhances metabolic stability, its impact on off-target interactions with adrenergic receptors remains unclear.
- Computational Design : Machine learning models trained on benzimidazole datasets struggle to predict the bioavailability of furan-containing derivatives, necessitating experimental validation.
A persistent challenge is balancing the compound’s lipophilicity (calculated logP ≈ 3.8) with aqueous solubility, which currently limits in vivo applicability. Researchers are exploring prodrug strategies and nanoparticle-based delivery systems to address this limitation.
Key Structural and Electronic Properties of this compound
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N₃O₂ | |
| Molecular Weight | 345.40 g/mol | |
| logP (Predicted) | 3.8 | |
| Hydrogen Bond Acceptors | 5 (3 imidazole N, 1 furan O, 1 ether O) | |
| Rotatable Bonds | 6 |
Properties
IUPAC Name |
2-(furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-10,12,14H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWBMDFUSQAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the furan ring and the 3-methylphenoxyethyl group through substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the benzimidazole core can produce benzimidazoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves binding to specific biological targets such as enzymes or receptors critical for microbial growth. Studies have shown promising results in vitro against various bacterial strains, suggesting potential for development as antimicrobial agents.
Anticancer Activity
The anticancer potential of 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole is notable, as compounds within this class have demonstrated significant binding affinities to tumor-associated proteins and receptors involved in cell proliferation and survival. Investigations into its efficacy against cancer cell lines have yielded encouraging results, indicating that it may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Several studies have explored the pharmacological profiles of benzimidazole derivatives similar to this compound:
- Antimicrobial Screening : A study evaluating various benzimidazole derivatives found that certain modifications enhanced antibacterial activity against resistant strains of bacteria, highlighting the importance of structural variations in optimizing efficacy .
- Anticancer Mechanisms : Research on related compounds demonstrated that modifications in the benzimidazole structure could lead to increased selectivity towards cancer cells while minimizing toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of benzimidazole derivatives, showing promising results in reducing tumor size and improving survival rates in treated subjects compared to controls .
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 5-chloro substituent in the analogue (Table 1, Row 2) enhances antifungal activity compared to the target compound, likely due to increased electrophilicity and membrane disruption .
- Phenoxyethyl vs. Sulfanyl Chains: The target compound’s phenoxyethyl group improves solubility in nonpolar environments compared to sulfanyl-containing analogues, which may favor gastrointestinal absorption .
- Furan vs. Phenyl Substituents: The furan-2-yl group in the target compound offers stronger π-π interactions in enzyme binding pockets than simple phenyl rings, as seen in molecular docking studies of similar derivatives .
Antimicrobial Activity
- The target compound shares structural similarities with 2-(furan-2-yl)-1H-imidazole derivatives (e.g., carbothioamide 3ab), which exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus .
- In contrast, 5-chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole (Table 1, Row 2) shows potent antifungal activity (IC₅₀ = 1.2 µM against Fusarium oxysporum) due to the chloro substituent’s electron-withdrawing effect .
Anticancer Potential
- Benzimidazoles with arylthiazole-triazole appendages (e.g., compound 9c in ) demonstrate moderate cytotoxicity (IC₅₀ = 12–18 µM) against MCF-7 cells, attributed to triazole-mediated DNA intercalation . The target compound’s lack of a triazole moiety may reduce such effects.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights:
- The target compound’s higher LogP (3.8) suggests superior lipid membrane penetration compared to the hydrophilic 2-(4-hydroxyphenyl) derivative .
- Low aqueous solubility across all analogues highlights the need for formulation optimization for therapeutic use.
Molecular Docking and Binding Affinity
- Docking studies of benzimidazole-triazole hybrids (e.g., compound 9c in ) reveal binding energies of −8.2 to −9.5 kcal/mol with α-glucosidase, competitive with acarbose (−9.1 kcal/mol) . The target compound’s furan and phenoxyethyl groups may similarly engage hydrophobic pockets in target enzymes.
Biological Activity
2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole is a novel organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural composition that combines a benzimidazole core with a furan ring and a 3-methylphenoxyethyl substituent, which may contribute to its distinctive biological properties.
The compound's IUPAC name is this compound, with a molecular formula of C20H18N2O2. The structural characteristics are critical for its biological interactions, as they influence solubility, permeability, and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O2 |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 637754-47-3 |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interaction with various molecular targets such as enzymes and receptors, leading to modulation of their activity. This includes inhibition of specific enzymes and interference with cellular signaling pathways, which may contribute to its anticancer effects.
Anticancer Activity
Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results in 2D and 3D cell culture assays using human lung cancer cell lines (A549, HCC827, NCI-H358), where the compound demonstrated effective cell proliferation inhibition and cytotoxicity.
Case Study: Antitumor Activity
In a study evaluating the antitumor activity of newly synthesized benzimidazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against lung cancer cells. The results indicated higher efficacy in 2D assays compared to 3D models, suggesting the compound's potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. The presence of the furan ring in its structure is associated with enhanced interaction with microbial targets. Studies have shown that derivatives of benzimidazole exhibit broad-spectrum antibacterial effects, making them candidates for further development as antimicrobial agents.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-(Furan-2-yl)benzimidazole | Lacks the 3-methylphenoxyethyl group | Moderate antimicrobial activity |
| 1-(2-Phenoxyethyl)benzimidazole | Contains a phenoxyethyl group instead | Lower cytotoxicity |
| 2-(Thiophen-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole | Substitutes furan with thiophene | Different reactivity and potential uses |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzimidazole precursors with furan and phenoxyethyl moieties. Key steps include:
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ to facilitate nucleophilic substitution at the benzimidazole N1 position .
- Microwave-Assisted Synthesis : For time efficiency, microwave irradiation (100–150°C, 10–30 min) can enhance reaction rates and yields compared to conventional heating .
- Purity Validation : Employ elemental analysis (C, H, N) to confirm stoichiometry, complemented by FT-IR (for functional groups like C=N and C-O-C) and NMR (¹H/¹³C for regiochemical assignment). Discrepancies >0.3% in elemental analysis indicate impurities .
Q. What spectroscopic and computational methods are critical for structural characterization of benzimidazole derivatives?
- Methodological Answer :
- FT-IR : Identifies key functional groups (e.g., benzimidazole C=N stretch at ~1610 cm⁻¹ and furan C-O-C at ~1250 cm⁻¹) .
- NMR : ¹H NMR distinguishes protons on the furan ring (δ 6.2–7.5 ppm) and phenoxyethyl chain (δ 3.8–4.5 ppm for -OCH₂-). ¹³C NMR confirms substitution patterns via quaternary carbon shifts .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-π stacking in benzimidazole cores) .
Q. How can researchers assess the thermal stability of this compound for material science applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂ or Ar) to determine decomposition temperatures (>250°C for most benzimidazole derivatives). Differential scanning calorimetry (DSC) identifies phase transitions, correlating stability with supramolecular interactions (e.g., hydrogen bonding in crystalline forms) .
Advanced Research Questions
Q. How can molecular docking studies elucidate interactions between this compound and biological targets (e.g., FPR1 receptors)?
- Methodological Answer :
- Target Selection : Use homology modeling (e.g., SWISS-MODEL) to generate 3D structures of receptors like FPR1, focusing on binding pockets (e.g., residues Thr199, Arg201, and Leu271) .
- Docking Protocols : Employ AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Prioritize poses where the benzimidazole core engages in π-π stacking with aromatic residues, while the furan and phenoxy groups occupy hydrophobic subpockets .
- Validation : Compare docking scores (ΔG) with known agonists/antagonists and validate via molecular dynamics (MD) simulations (50–100 ns) to assess binding stability .
Q. What strategies resolve discrepancies in biological activity data across benzimidazole analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenoxy ring) and correlate with bioassay results (e.g., IC₅₀ values in anticancer screens). For example, methyl groups at the 3-position of the phenoxy ring enhance lipophilicity and membrane permeability .
- Statistical Modeling : Apply multivariate regression to identify dominant physicochemical parameters (e.g., logP, polar surface area) influencing activity. Outliers may arise from off-target effects, requiring orthogonal assays (e.g., kinase profiling) .
Q. How can 3D-QSAR models guide the design of derivatives with improved α-amylase inhibitory activity?
- Methodological Answer :
- Dataset Curation : Compile IC₅₀ data for 20–30 analogs with diverse substituents.
- Model Development : Use CoMFA or CoMSIA in SYBYL-X to generate contour maps highlighting steric/electrostatic hotspots. For instance, bulky groups at the benzimidazole C2 position may clash with the enzyme’s active site, reducing potency .
- Validation : Cross-validate via leave-one-out (Q² > 0.5) and external test sets (R² > 0.6). Synthesize top-predicted analogs for experimental validation .
Q. What experimental and computational approaches are used to evaluate corrosion inhibition efficiency in metal-coordinated benzimidazole derivatives?
- Methodological Answer :
- Electrochemical Testing : Perform potentiodynamic polarization in acidic media (e.g., 1M HCl) to measure inhibition efficiency (%IE) via corrosion current density reduction. Complement with EIS to assess adsorption kinetics .
- DFT Calculations : Compute quantum parameters (e.g., HOMO-LUMO gap, Fukui indices) to predict reactive sites. The benzimidazole nitrogen and furan oxygen often act as electron donors, binding to metal surfaces .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anticancer activity of benzimidazole derivatives?
- Methodological Answer :
- Standardized Assay Conditions : Discrepancies may arise from cell line variability (e.g., HepG2 vs. MCF-7) or incubation times (48 vs. 72 hr). Adopt CLSI guidelines for MTT assays, including positive controls (e.g., doxorubicin) .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify differential target engagement (e.g., tubulin inhibition vs. topoisomerase interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
